molecular formula C4H8N2O4S B2635659 1-Sulfamoylazetidine-3-carboxylic acid CAS No. 1598361-14-8

1-Sulfamoylazetidine-3-carboxylic acid

Cat. No.: B2635659
CAS No.: 1598361-14-8
M. Wt: 180.18
InChI Key: PPGITWUVHJXSLS-UHFFFAOYSA-N
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Description

1-Sulfamoylazetidine-3-carboxylic acid is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential pharmacological activities. This compound is characterized by the presence of a sulfamoyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group. The molecular formula of this compound is C4H8N2O4S, and it has a molecular weight of 180.18 g/mol .

Preparation Methods

The synthesis of 1-Sulfamoylazetidine-3-carboxylic acid typically involves the reaction of azetidine-3-carboxylic acid with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Sulfamoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted azetidines .

Scientific Research Applications

1-Sulfamoylazetidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Sulfamoylazetidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The sulfamoyl group can interact with enzymes and receptors, leading to the modulation of biological pathways. The azetidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

1-Sulfamoylazetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine ring and the sulfamoyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-sulfamoylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)(H2,5,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGITWUVHJXSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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